(5E)-5-(3-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and fluorophenyl groups that can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with a thiazolidinone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents, altering the functional groups present in the compound.
Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and catalysts like palladium or rhodium complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can produce various substituted thiazolidinone derivatives .
Scientific Research Applications
(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways . The presence of fluorophenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
2-Fluorophenylboronic acid: A fluorinated aromatic compound used in organic synthesis.
Uniqueness
(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its thiazolidinone core and dual fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12F2N2OS2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5E)-3-[(3-fluoroanilino)methyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12F2N2OS2/c18-12-4-1-3-11(7-12)8-15-16(22)21(17(23)24-15)10-20-14-6-2-5-13(19)9-14/h1-9,20H,10H2/b15-8+ |
InChI Key |
ZCTOSSVGBCXVCP-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F |
Origin of Product |
United States |
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